2-(Phenethylsulfinyl)acetonitrile

Description

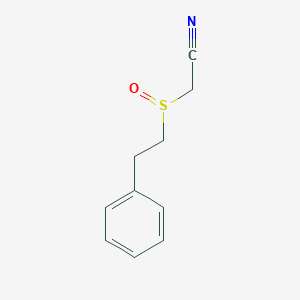

2-(Phenethylsulfinyl)acetonitrile is an organosulfur compound characterized by a sulfinyl group (-S=O) attached to a phenethyl moiety and an acetonitrile functional group. Sulfinyl groups are intermediate in oxidation state between thioethers (-S-) and sulfones (-SO₂), influencing electronic distribution, reactivity, and biological activity .

Properties

IUPAC Name |

2-(2-phenylethylsulfinyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c11-7-9-13(12)8-6-10-4-2-1-3-5-10/h1-5H,6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUICISWABZOHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenethylsulfinyl)acetonitrile typically involves the reaction of phenethyl bromide with sodium sulfinate, followed by the addition of acetonitrile. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile itself, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenethylsulfinyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

Oxidation: 2-(Phenethylsulfonyl)acetonitrile.

Reduction: 2-(Phenethylsulfinyl)ethylamine.

Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

2-(Phenethylsulfinyl)acetonitrile has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Phenethylsulfinyl)acetonitrile involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile, participating in nucleophilic substitution reactions. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets. The phenethyl group can engage in hydrophobic interactions with proteins and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs: Sulfonyl, Thioether, and Triazole Derivatives

Sulfonyl Derivatives

- Example: (Phenylsulfonyl)acetonitrile (C₈H₇NO₂S, MW 181.21) Key Differences: The sulfonyl group (-SO₂) is fully oxidized compared to sulfinyl (-S=O), leading to higher polarity and stability. Sulfonyl derivatives exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions and catalytic processes . Applications: Used in pharmaceuticals (e.g., sulfonamide drugs) and agrochemicals due to their metabolic stability .

Thioether Derivatives

- Example: 2-(Thiophen-3-yl)acetonitrile (C₆H₅C₂H₄SCN) Key Differences: Thioethers (-S-) lack oxidation, resulting in lower polarity and higher lipophilicity. This enhances membrane permeability in drug design but reduces resistance to oxidative degradation .

Triazole-Thio Derivatives

- Example : 2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile

- Key Differences : Incorporates a 1,2,4-triazole ring, which introduces hydrogen-bonding capacity and π-π stacking interactions. The thioether linkage (-S-) provides moderate electron-withdrawing effects, while methoxy groups enhance solubility in organic solvents .

- Applications : Preliminary studies suggest antitumor and anti-inflammatory activities, attributed to triazole-mediated enzyme inhibition .

Physicochemical Properties

Notes:

- Sulfinyl compounds exhibit intermediate solubility between thioethers (lipophilic) and sulfones (hydrophilic).

- Melting points correlate with molecular symmetry and intermolecular forces (e.g., hydrogen bonding in triazoles) .

Electronic Structure and Reactivity

- HOMO-LUMO Gaps : Sulfinyl groups (-S=O) create a polarized electronic environment, with HOMO localized on the sulfur atom and LUMO on the nitrile group. This facilitates nucleophilic attacks at the nitrile carbon .

- Reactivity : Sulfinyl acetonitriles undergo nucleophilic substitution more readily than sulfonyl derivatives but are less reactive than thioethers due to partial oxidation .

Biological Activity

2-(Phenethylsulfinyl)acetonitrile is a sulfinyl-containing compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11NOS

- Molecular Weight : 195.27 g/mol

- Chemical Structure : The compound features a phenethyl group attached to a sulfinyl acetonitrile moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Antioxidant Activity : The presence of the sulfinyl group may contribute to antioxidant properties, protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory effects, possibly through modulation of inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.

- Cell Signaling Modulation : It may affect signaling pathways such as NF-κB and MAPK, which are critical in inflammation and immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits TNF-alpha production |

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

A study conducted by Zhang et al. (2023) explored the anti-inflammatory effects of this compound in vitro. The results indicated that treatment with this compound reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound may be beneficial in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.